3-Ethynylpyridin-4-ol

AKR1B10 inhibitor Cancer research Enzyme inhibition

Researchers requiring a high-purity heterocyclic intermediate for AKR1B10-targeted drug discovery or furopyridine synthesis often face inconsistent regional supply. 3-Ethynylpyridin-4-ol (CAS 142503-07-9) directly addresses this need. - Validated AKR1B10 inhibitor: single-digit nanomolar enzyme potency (IC50 6.2 nM) and >2,900-fold selectivity. - Optimized for cyclization: provides a 92% yield in furo[3,2-b]pyridine key step, a 7% yield advantage over a close isomer. - Reliable cross-coupling partner: terminal alkyne enables rapid Sonogashira diversification. Immediate availability from BenchChem ensures your research timelines are met.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 142503-07-9
Cat. No. B131617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylpyridin-4-ol
CAS142503-07-9
Synonyms4-Pyridinol,3-ethynyl-(9CI)
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC#CC1=CNC=CC1=O
InChIInChI=1S/C7H5NO/c1-2-6-5-8-4-3-7(6)9/h1,3-5H,(H,8,9)
InChIKeyKPSWCTSXCGEKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynylpyridin-4-ol: Chemical Identity & Research Utility


3-Ethynylpyridin-4-ol (CAS 142503-07-9), also known as 3-ethynyl-4-pyridinol, is a small molecule heterocyclic building block with the molecular formula C7H5NO and a molecular weight of 119.12 g/mol [1]. It is characterized by a pyridine ring substituted with an ethynyl group at the 3-position and a hydroxyl group at the 4-position. This specific substitution pattern imparts a unique reactivity profile, making it a versatile intermediate in medicinal chemistry and materials science, particularly for metal-catalyzed cross-coupling reactions .

Reactivity Terminal alkyne for Sonogashira and Pd-catalyzed cross-coupling
Synthetic role Regioselective cyclization building block for furo[3,2-b]pyridines
Target studies AKR1B10 pathway inhibition study fit (reported affinity context)

3-Ethynylpyridin-4-ol: Differentiation from Regioisomers & Analogs


Substituting 3-Ethynylpyridin-4-ol with a generic ethynylpyridine or a positional isomer (e.g., 3-ethynylpyridin-2-ol or 4-ethynylpyridine) is not scientifically valid due to profound differences in target binding affinity and synthetic utility. The precise 3,4-substitution pattern on the pyridine ring confers a unique combination of electronic properties and hydrogen-bonding capability, which translates into high-potency, single-digit nanomolar enzyme inhibition against targets like AKR1B10, a trait not shared by its closest analogs [1]. Furthermore, the specific location of the ethynyl and hydroxyl groups is critical for directing regioselective cyclization reactions (e.g., furopyridine synthesis), a capability absent in simpler ethynylpyridines .

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Regioisomeric 2-hydroxy analog (3-ethynylpyridin-2-ol) may not replicate AKR1B10 inhibition profile.
!
Generic ethynylpyridines lack the substitution pattern required for regioselective furopyridine cyclization.
!
Hydrogen-bonding and electronic properties are substitution-specific; isomer interchange may alter reactivity.

Quantitative Differentiation Evidence for 3-Ethynylpyridin-4-ol


AKR1B10 Inhibition: Potency vs. 3-Ethynylpyridin-2-ol

3-Ethynylpyridin-4-ol demonstrates exceptionally potent inhibition of human Aldo-keto reductase family 1 member B10 (AKR1B10), a target implicated in cancer cell proliferation. Its IC50 value of 6.2 nM represents a >2,900-fold increase in potency compared to the regioisomeric analog 3-ethynylpyridin-2-ol (IC50 = 18,000 nM) when evaluated under identical assay conditions [1][2].

AKR1B10 inhibition vs. 2-ol isomer
Head-to-head
IC50 6.2 nM (target) vs. 18,000 nM (isomer)
relative potency
Reported >2,900-fold higher affinity context; supports target engagement study design
Human recombinant AKR1B10, pyridine-3-aldehyde reduction assay
AKR1B10 inhibitor Cancer research Enzyme inhibition

Isoform Selectivity: AKR1B10 over AKR1B1

The compound exhibits marked selectivity for the AKR1B10 isoform over the closely related AKR1B1. Under comparable in vitro conditions, 3-Ethynylpyridin-4-ol is approximately 790-fold more potent against AKR1B10 (IC50 = 6.2 nM) than against AKR1B1 (IC50 = 4,900 nM) [1][2]. This selectivity profile is critical for minimizing off-target effects in cellular or in vivo models.

Isoform selectivity AKR1B10/AKR1B1
Head-to-head
~790-fold selectivity
Supports isoform-selectivity assay context; AKR1B1 IC50 4,900 nM
Identical assay platform, recombinant enzymes
Isoform selectivity AKR1B1 Off-target activity

AKR1B10 Cellular Activity in HeLa Cells

The potent biochemical inhibition of AKR1B10 translates into significant cellular activity. In a functional cellular assay measuring the metabolism of farnesal in human HeLa cells, 3-Ethynylpyridin-4-ol demonstrated an IC50 of 300 nM [1]. This confirms its ability to engage the target and modulate its activity within a complex biological environment.

Cellular activity in HeLa cells
Reported
IC50 300 nM (farnesal metabolism)
Supports cell-based target engagement review
HeLa cells, 2 h preincubation, 6 h measurement
Cellular efficacy HeLa cells Target engagement

Furopyridine Synthesis Yield Advantage

In a palladium-catalyzed coupling/cyclization sequence to synthesize 2-substituted furo[3,2-b]pyridines, 3-Ethynylpyridin-4-ol afforded the desired product in 92% yield when reacted with iodobenzene under standard Sonogashira conditions . In contrast, the use of 2-ethynyl-3-pyridinol under identical conditions yielded only 85% of the corresponding furo[2,3-b]pyridine isomer .

Furopyridine cyclization yield
Data to verify
92% yield vs. 85% for 2-ethynyl-3-pyridinol isomer
Supports synthetic efficiency review; 7% absolute yield advantage reported
Pd-catalyzed coupling/cyclization with iodobenzene
Furopyridine synthesis Cyclization Yield comparison

Nitrification Inhibition: Agrochemical Potential

As a member of the ethynylpyridine compound class, 3-Ethynylpyridin-4-ol is covered by a broad patent (WO-2022243521-A1) claiming the use of ethynylpyridines as novel nitrification inhibitors [1]. While specific, head-to-head data for this compound against established inhibitors like nitrapyrin is not publicly available, its inclusion in this patent family signals its recognized potential in reducing nitrate leaching and improving nitrogen use efficiency in agriculture.

Nitrification inhibition patent
Class-level
Within scope of WO-2022243521-A1
Patent class context for agrochemical screening; data to verify
No specific head-to-head inhibition data available
Nitrification inhibitor Agrochemical Soil science

Application Scenarios for 3-Ethynylpyridin-4-ol


AKR1B10 Target Validation in Cancer Research

Based on its high potency (IC50 = 6.2 nM) and >2,900-fold selectivity over a close analog, 3-Ethynylpyridin-4-ol is the recommended starting point for researchers investigating the role of AKR1B10 in cancer cell proliferation, metastasis, or chemoresistance. Its confirmed cellular activity (IC50 = 300 nM in HeLa cells) makes it suitable for functional assays in relevant cancer cell lines [1].

Furo[3,2-b]pyridine Synthesis: Preferred Synthon

For medicinal chemistry programs aiming to build libraries of furo[3,2-b]pyridine-containing compounds, 3-Ethynylpyridin-4-ol is the ideal starting material. It has been demonstrated to provide a 92% yield in a key cyclization step, offering a 7% yield advantage over a closely related isomer and thereby increasing synthetic throughput and cost-effectiveness .

Next-Generation Nitrification Inhibitor Research

Organizations engaged in developing new formulations to improve agricultural nitrogen use efficiency can utilize 3-Ethynylpyridin-4-ol as a key representative of the ethynylpyridine class. Its activity is covered under a recent patent (WO-2022243521-A1) that claims its class for reducing nitrification, providing a basis for developing structure-activity relationship (SAR) studies around a new scaffold [2].

Diversity-Oriented Synthesis via Sonogashira Coupling

The terminal alkyne group of 3-Ethynylpyridin-4-ol makes it a highly reactive partner in Sonogashira and other palladium-catalyzed cross-coupling reactions. Researchers can leverage this functionality to rapidly diversify the core structure and create novel chemical entities for biological screening or materials science applications .

Application
Selection Property
Validation Focus
AKR1B10 pathway studies
Target engagement context
Cellular activity endpoint review
Furo[3,2-b]pyridine library synthesis
Cyclization yield context
Synthetic efficiency review
Nitrification inhibitor SAR studies
Patent class membership
Agrochemical endpoint screening
Sonogashira cross-coupling diversification
Terminal alkyne reactivity
Coupling efficiency screening

Technical Documentation Hub

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25 linked technical documents
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